molecular formula C4HCl2FN2 B2889198 4,6-Dichloro-2-fluoropyrimidine CAS No. 3824-45-1

4,6-Dichloro-2-fluoropyrimidine

Cat. No.: B2889198
CAS No.: 3824-45-1
M. Wt: 166.96
InChI Key: CDAHLYYMEOOLNZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C₄HCl₂FN₂. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-fluoropyrimidine typically involves the fluorination of 4,6-dichloropyrimidine. One common method includes the reaction of 4,6-dichloropyrimidine with cesium fluoride in aprotic dipolar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .

Industrial Production Methods

For industrial production, the process often begins with the preparation of 4,6-dichloropyrimidine. This involves the chlorination of 4,6-dihydroxypyrimidine using thionyl chloride in the presence of a chlorination catalyst. The resulting 4,6-dichloropyrimidine is then subjected to fluorination using cesium fluoride under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Solvents: DMF, NMP, ethanol, methanol

    Catalysts: Palladium catalysts for coupling reactions

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with aniline can yield 4,6-dichloro-2-fluoro-N-phenylpyrimidine .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-fluoropyrimidine involves its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates the attack by nucleophiles, leading to the formation of various substituted derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness

4,6-Dichloro-2-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other fluoropyrimidines, it offers a balance between reactivity and ease of handling, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4,6-dichloro-2-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHLYYMEOOLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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